molecular formula C19H16N4O5S B2579378 Methyl 4-(2-((6-(furan-2-carboxamido)pyridazin-3-yl)thio)acetamido)benzoate CAS No. 1021136-10-6

Methyl 4-(2-((6-(furan-2-carboxamido)pyridazin-3-yl)thio)acetamido)benzoate

Cat. No.: B2579378
CAS No.: 1021136-10-6
M. Wt: 412.42
InChI Key: UZYSEWRWTQVXKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(2-((6-(furan-2-carboxamido)pyridazin-3-yl)thio)acetamido)benzoate is a chemical compound that has garnered significant attention in scientific research due to its potential biological activities and applications. This compound is part of a broader class of furan derivatives, which are known for their diverse pharmacological properties .

Preparation Methods

The synthesis of Methyl 4-(2-((6-(furan-2-carboxamido)pyridazin-3-yl)thio)acetamido)benzoate involves multiple steps, typically starting with the preparation of the furan and pyridazine intermediates. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product . Industrial production methods may involve optimizing these conditions to increase yield and purity, ensuring the compound is suitable for further research and application.

Chemical Reactions Analysis

Methyl 4-(2-((6-(furan-2-carboxamido)pyridazin-3-yl)thio)acetamido)benzoate can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the furan or pyridazine rings .

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: Researchers are exploring its potential as an antimicrobial agent due to its structural similarity to other biologically active furan derivatives.

    Medicine: Its potential therapeutic effects are being investigated, particularly in the context of antibacterial and antifungal activities.

    Industry: The compound’s unique properties make it a candidate for use in various industrial applications, including the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Methyl 4-(2-((6-(furan-2-carboxamido)pyridazin-3-yl)thio)acetamido)benzoate exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially disrupting bacterial cell wall synthesis or interfering with essential enzymatic processes . Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Methyl 4-(2-((6-(furan-2-carboxamido)pyridazin-3-yl)thio)acetamido)benzoate can be compared to other furan derivatives, such as nitrofurantoin and furazolidone, which are known for their antimicrobial properties . What sets this compound apart is its unique combination of the furan and pyridazine rings, which may confer distinct biological activities and potential therapeutic benefits.

Similar Compounds

  • Nitrofurantoin
  • Furazolidone
  • Furosemide
  • Furazolidone

Properties

IUPAC Name

methyl 4-[[2-[6-(furan-2-carbonylamino)pyridazin-3-yl]sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O5S/c1-27-19(26)12-4-6-13(7-5-12)20-16(24)11-29-17-9-8-15(22-23-17)21-18(25)14-3-2-10-28-14/h2-10H,11H2,1H3,(H,20,24)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZYSEWRWTQVXKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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